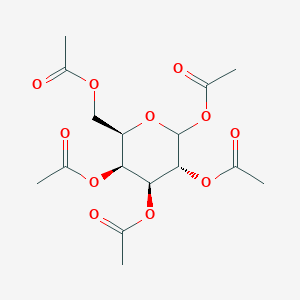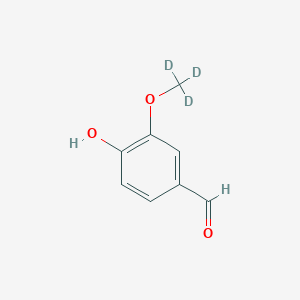
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)
Descripción general
Descripción
“N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is a biguanide compound . It is also known as 1,6-Bis(cyano-guanidino)hexane . The CAS number for this compound is 15894-70-9 .
Synthesis Analysis
The synthesis of “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” can be achieved from 1,6-HEXANEDIAMINE DIHYDROCHLORIDE and Sodium dicyanamide .Molecular Structure Analysis
The molecular structure of “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is represented by the formula C10H18N8 . This compound is used in organic synthesis and is used in the synthesis and characterization of polybiguanides containing hexamethylene groups .Physical And Chemical Properties Analysis
“N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” has a molecular weight of 250.3 . It has a density of 1.25±0.1 g/cm3 (Predicted), a melting point of >295°C, and a boiling point of 370.7±52.0 °C (Predicted) . It has a flash point of 218.5°C and is soluble in water at 7.05mg/L at 25℃ .Aplicaciones Científicas De Investigación
Application in Analytical and Bioanalytical Chemistry
Summary of the Application
“N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used in the study of Persistent and Mobile Organic Compounds (PMOCs) in water . PMOCs are highly soluble in water and pose a threat to water resource quality . The compound is used to understand the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants .
Methods of Application or Experimental Procedures
The study developed a quantitation method that combines solid-phase extraction and liquid chromatography (LC)-tandem mass spectrometry to detect seven guanidine derivatives in aquatic environments . Five LC columns were examined, and among them, a hydrophilic interaction liquid chromatography column was chosen owing to its suitable instrument detection limit and retention factor .
Results or Outcomes
The method precision was assessed using seven replicate analyses of river water. The corresponding analyte recoveries ranged from 73 to 137% (coefficient of variation = 2.1–5.8%) . DPG and CG were detected in ultrapure water samples at levels up to 0.69 and 150 ng L −1, respectively; DPG and CG levels up to 44 and 2600 ng L −1, respectively, were detected in lake water, river water, sewage effluent, and tap water sampled in Western Japan .
Application in Water Treatment
Summary of the Application
“N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used as a bactericidal agent in water treatment . It helps in removing bacteria from water, thus ensuring the safety and cleanliness of the water .
Methods of Application or Experimental Procedures
The compound is added to the water, where it acts on the bacteria present. The exact concentration and method of application can vary depending on the specific requirements of the water treatment process .
Results or Outcomes
The use of “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” in water treatment has been found to be effective in removing bacteria from water . However, the specific results, including any quantitative data or statistical analyses, are not provided in the source .
Application in Organic Synthesis
Summary of the Application
“N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used in organic synthesis . It serves as a reagent in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures
The compound is used as a reagent in the synthesis of organic compounds. The exact method of application can vary depending on the specific requirements of the synthesis process .
Results or Outcomes
The use of “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” in organic synthesis has been found to be effective in producing various organic compounds . However, the specific results, including any quantitative data or statistical analyses, are not provided in the source .
Safety And Hazards
The safety information for “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N8/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12/h1-6H2,(H3,13,15,17)(H3,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZOMVBHPCKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)NC#N)CCN=C(N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065967 | |
| Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) | |
CAS RN |
15894-70-9 | |
| Record name | 1,6-Bis(cyanoguanidino)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15894-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Di(cyanoguanidino)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015894709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'''-1,6-hexanediylbis[N'-cyanoguanidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DI(CYANOGUANIDINO)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDT03M5I8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)





